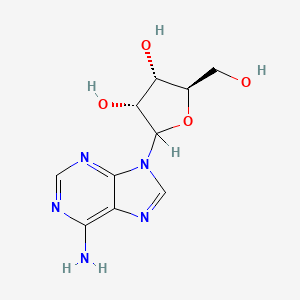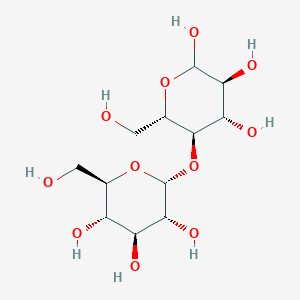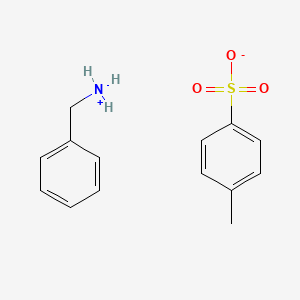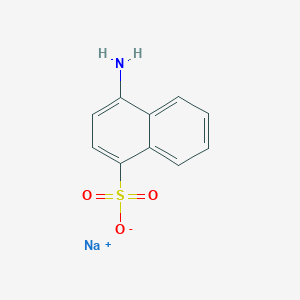
6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid is a rare and unique chemical compound with the molecular formula C6H6O7Pb and a molecular weight of 397.301 . This compound is part of a collection of rare chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its complex structure, which includes lead (Pb) as a central element, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid involves multiple steps, typically starting with the preparation of the lead-containing precursor. The exact synthetic route and reaction conditions are not widely documented, but it generally involves the following steps:
Preparation of Lead Precursor: The lead precursor is prepared by reacting lead salts with organic ligands under controlled conditions.
Formation of the Dioxaplumbocane Ring: The lead precursor is then reacted with specific organic compounds to form the dioxaplumbocane ring structure.
Hydroxylation and Carboxylation: The final steps involve hydroxylation and carboxylation reactions to introduce the hydroxy and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its rarity and specialized use in research. Typically, such compounds are produced in small quantities in laboratory settings rather than on an industrial scale.
化学反応の分析
Types of Reactions
6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while reduction could produce lead-containing organic compounds with different functional groups.
科学的研究の応用
6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity due to lead content limits its use.
Industry: Utilized in specialized industrial processes that require lead-containing compounds.
作用機序
The mechanism of action of 6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxy and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The lead center can also interact with enzymes and proteins, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-methylquinoline-6-carboxylic acid: Similar in having a hydroxy and carboxylic acid group but lacks the lead center.
6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid: Contains similar functional groups but has a different core structure.
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid hydrate: Shares the dioxo and carboxylic acid groups but differs in the central ring structure.
Uniqueness
The uniqueness of 6-Hydroxy-4,8-dioxo-1,3,2lambda~2~-dioxaplumbocane-6-carboxylic acid lies in its complex structure that includes a lead center, making it distinct from other similar compounds that do not contain lead. This unique structure imparts specific chemical and physical properties that are valuable in certain research applications .
特性
IUPAC Name |
6-hydroxy-4,8-dioxo-1,3,2λ2-dioxaplumbocane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGYDZOTXUWIR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)O[Pb]OC(=O)CC1(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O7Pb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate (H2SO4)](/img/structure/B7776268.png)


![[(E)-N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;4-methylbenzenesulfonate](/img/structure/B7776289.png)




